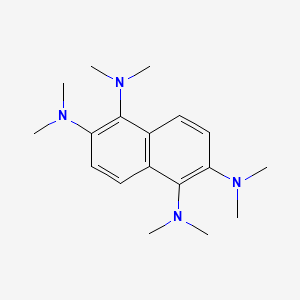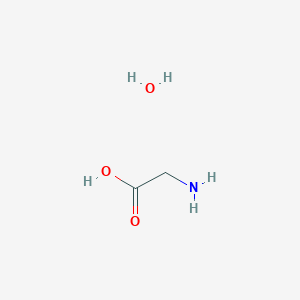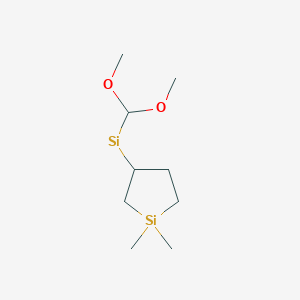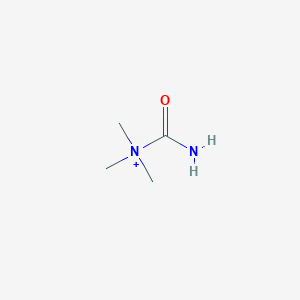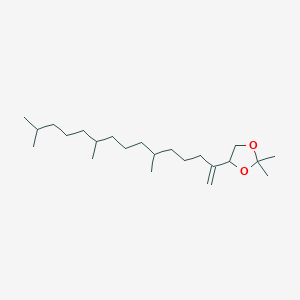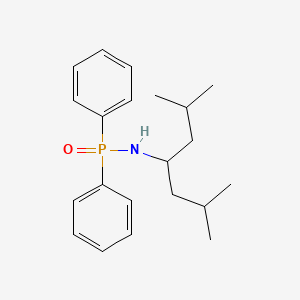
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane is a synthetic organic compound characterized by the presence of iodophenoxy groups and a polyether backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of 4-iodophenol with a polyether precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction conditions may include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could result in the formation of phenolic or quinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of 1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The polyether backbone may facilitate interactions with biological membranes or proteins, while the iodophenoxy groups could participate in specific binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,17-Bis(4-bromophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- 1,17-Bis(4-chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- 1,17-Bis(4-fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecane
Uniqueness
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane is unique due to the presence of iodine atoms, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
Eigenschaften
CAS-Nummer |
137707-95-0 |
|---|---|
Molekularformel |
C24H32I2O7 |
Molekulargewicht |
686.3 g/mol |
IUPAC-Name |
1-iodo-4-[2-[2-[2-[2-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H32I2O7/c25-21-1-5-23(6-2-21)32-19-17-30-15-13-28-11-9-27-10-12-29-14-16-31-18-20-33-24-7-3-22(26)4-8-24/h1-8H,9-20H2 |
InChI-Schlüssel |
NREWBUALWJAATK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


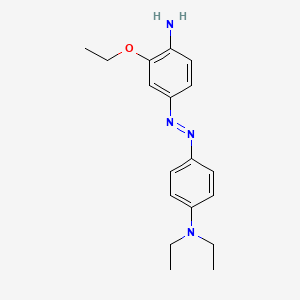
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
